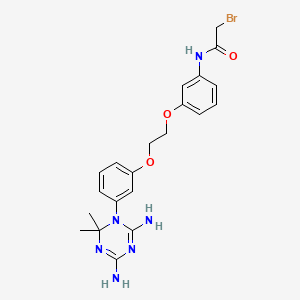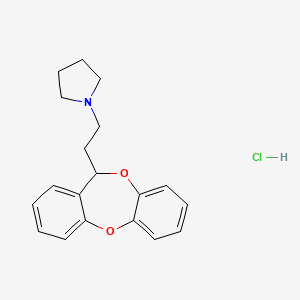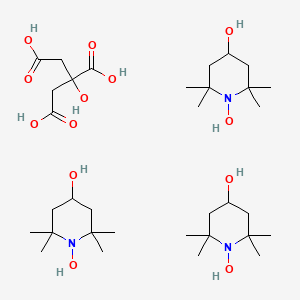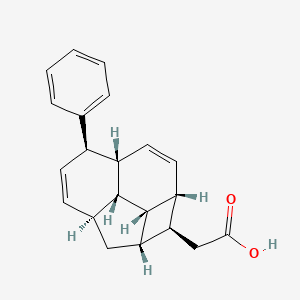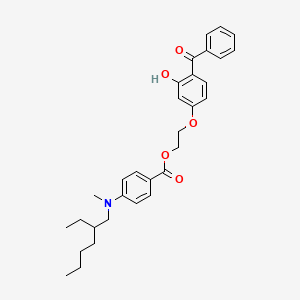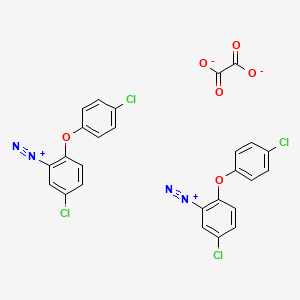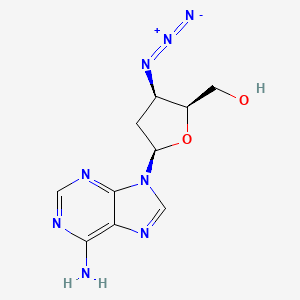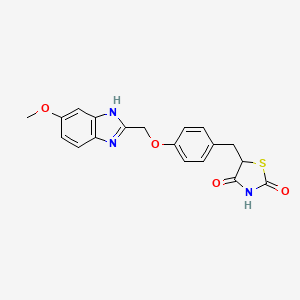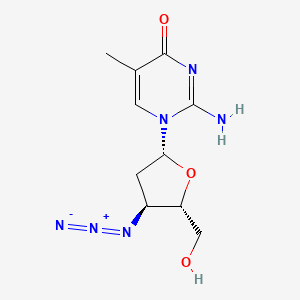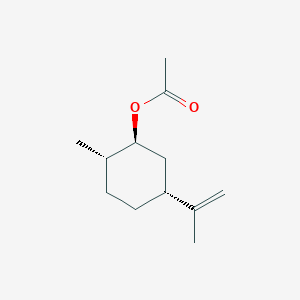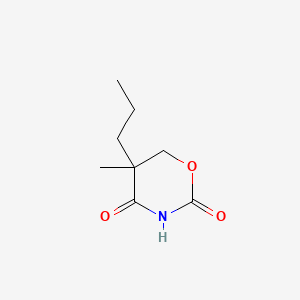
Dihydro-5-methyl-5-propyl-2H-1,3-oxazine-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-5-methyl-5-propyl-2H-1,3-oxazine-2,4(3H)-dione is a chemical compound with the molecular formula C8H13NOS2 and a molecular weight of 203.32492 g/mol . This compound is known for its unique structure, which includes an oxazine ring, making it a subject of interest in various fields of scientific research.
Analyse Chemischer Reaktionen
Dihydro-5-methyl-5-propyl-2H-1,3-oxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The oxazine ring can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dihydro-5-methyl-5-propyl-2H-1,3-oxazine-2,4(3H)-dione has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Dihydro-5-methyl-5-propyl-2H-1,3-oxazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The oxazine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Dihydro-5-methyl-5-propyl-2H-1,3-oxazine-2,4(3H)-dione can be compared with other oxazine derivatives, such as:
- Dihydro-5-methyl-5-ethyl-2H-1,3-oxazine-2,4(3H)-dione
- Dihydro-5-methyl-5-butyl-2H-1,3-oxazine-2,4(3H)-dione
These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity and biological activity. The unique propyl group in this compound may confer distinct properties compared to its analogs .
Eigenschaften
CAS-Nummer |
90555-98-9 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
5-methyl-5-propyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C8H13NO3/c1-3-4-8(2)5-12-7(11)9-6(8)10/h3-5H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
DCLFMQJCQLBLLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(COC(=O)NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


